2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide
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Overview
Description
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth ofM. tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been known to affect the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Some benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities .
Action Environment
It is known that the compound is soluble in many organic solvents such as dimethyl sulfoxide and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions may vary, but they often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .
Scientific Research Applications
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
Uniqueness
What sets 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-11(24)20-12-6-8-13(9-7-12)21-16(25)10-23(2)18-22-17-14(19)4-3-5-15(17)26-18/h3-9H,10H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFOOTUUJXNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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